Iron Complex Stoichiometry Divergence: Bisucaberin Forms a Distinct 3:2 Fe(III) Complex at Physiological pH, Differentiating It from Alcaligin and Rhodotorulic Acid
Bisucaberin (BR) and its structural analog alcaligin (AG) both form 1:1 ferric complexes (FeL⁺) under acidic conditions. However, at and above neutral pH, bisucaberin forms a 2:3 ferric complex (Fe₂L₃), a stoichiometry that is distinct from the 1:1 complexes formed by many other siderophores, including the clinically used desferrioxamine B [1]. This 3:2 Fe(III) complex is a key structural differentiator. While alcaligin also forms Fe₂L₃, the stability constants of the two compounds differ. The stepwise formation constant (log K) for the Fe₂L₃ complex of bisucaberin is 17.2(5), compared to 17.7(2) for alcaligin, indicating a slightly lower stability for the bisucaberin complex [1]. In contrast, rhodotorulic acid (RA), a linear dihydroxamate, forms a different triple-helicate structure Fe₂(RA)₃, with a K(FeL) that is 32 times lower than that of alcaligin [2].
| Evidence Dimension | Fe(III) complex stoichiometry and stability constants at pH ≥ 7 |
|---|---|
| Target Compound Data | Forms Fe₂L₃ (3:2 siderophore-iron complex); log K(Fe₂L₃) = 17.2(5); overall formation constant log β₂₃₀ = 64.3(1) |
| Comparator Or Baseline | Alcaligin: Forms Fe₂L₃ (3:2 complex); log K(Fe₂L₃) = 17.7(2); overall log β₂₃₀ = 64.7(1). Rhodotorulic acid: Forms Fe₂(RA)₃ (triple-helicate); K(FeL) of alcaligin is 32x greater than rhodotorulic acid. |
| Quantified Difference | Bisucaberin's Fe₂L₃ complex is slightly less stable than alcaligin's (log K difference = 0.5). Both macrocyclic siderophores are significantly more stable than the linear rhodotorulic acid. |
| Conditions | Aqueous solution at neutral pH; potentiometric and spectrophotometric titration; X-ray crystallography. |
Why This Matters
The specific 3:2 stoichiometry and stability constant of bisucaberin's Fe(III) complex may influence its recognition by bacterial uptake transporters and its potential for iron deprivation or delivery in therapeutic applications, distinguishing it from other siderophores.
- [1] Hou, Z., Raymond, K. N., O'Sullivan, B., & Esker, T. W. (1998). A Preorganized Siderophore: Thermodynamic and Structural Characterization of Alcaligin and Bisucaberin, Microbial Macrocyclic Dihydroxamate Chelating Agents. *Inorganic Chemistry*, 37(26), 6630–6637. View Source
- [2] Hou, Z., Raymond, K. N., O'Sullivan, B., & Esker, T. W. (1998). A Preorganized Siderophore: Thermodynamic and Structural Characterization of Alcaligin and Bisucaberin, Microbial Macrocyclic Dihydroxamate Chelating Agents. *Inorganic Chemistry*, 37(26), 6630–6637. View Source
